2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde
Description
2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde is a naphthalene derivative featuring a hydroxyl group at position 2, methoxy groups at positions 5 and 6, and a formyl group at position 1 (Figure 1). This compound belongs to the class of poly-substituted naphthaldehydes, which are of significant interest in organic synthesis, pharmaceutical intermediates, and materials science.
Properties
Molecular Formula |
C13H12O4 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-hydroxy-5,6-dimethoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H12O4/c1-16-12-6-4-8-9(13(12)17-2)3-5-11(15)10(8)7-14/h3-7,15H,1-2H3 |
InChI Key |
RLNGZZITYCVOMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=C(C=C2)O)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde typically involves the reaction of 2-hydroxy-1-naphthaldehyde with methoxy reagents under controlled conditions. One common method is the methylation of 2-hydroxy-1-naphthaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of 2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Hydroxy-5,6-dimethoxy-1-naphthoic acid.
Reduction: 2-Hydroxy-5,6-dimethoxy-1-naphthylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde involves its interaction with specific molecular targets and pathways. For instance, its fluorescence properties are attributed to excited-state intramolecular proton transfer (ESIPT), where the compound undergoes a tautomeric shift upon excitation, leading to fluorescence emission . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Positional Isomer: 1-Hydroxy-5,8-dimethoxy-2-naphthaldehyde
Structural Differences: The positional isomer 1-hydroxy-5,8-dimethoxy-2-naphthaldehyde () differs in the placement of substituents: the hydroxyl group is at position 1, and methoxy groups are at positions 5 and 6. Synthesis Efficiency: The isomer is synthesized with a high yield (73.8%) under mild conditions, reducing costs and enabling large-scale production . The proximity of the hydroxyl and methoxy groups in the target compound (positions 5 and 6) may complicate synthesis due to steric hindrance or regioselectivity challenges.
Substituent Effects: 2-Hydroxy-5-methyl-azobenzene and Derivatives
Functional Group Comparison: lists 2-hydroxy-5-methyl-azobenzene (m.p. 223°C) and 2-hydroxy-5:5'-dimethyl-azobenzene (m.p. 232°C). Replacing methyl with methoxy groups (as in the target compound) introduces stronger electron-donating effects, which could lower melting points due to reduced crystallinity. However, direct melting point data for the target compound are unavailable.
Bioactive Analog: 4-(2-Hydroxy-5,7-dimethyl-4-oxo-6,8-nonadienyl)-2,6-piperidinedione
Biological Relevance: highlights a piperidinedione derivative with hydroxy and methyl groups as an antifungal agent. The target’s methoxy groups may improve membrane permeability compared to methyl groups, a critical factor in antifungal efficacy .
Structural Analog: 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole
Physical Properties: This boron-containing compound () has bulky tetradecyl chains at positions 5 and 6, drastically altering solubility and stability. In contrast, the target compound’s methoxy groups likely confer moderate polarity, enhancing solubility in organic solvents like ethanol or acetone.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Substituents | Molecular Formula | Melting Point (°C) | Synthesis Yield | Key Applications |
|---|---|---|---|---|---|
| 2-Hydroxy-5,6-dimethoxy-1-naphthaldehyde | 2-OH, 5,6-OCH₃, 1-CHO | C₁₃H₁₂O₄ | Not reported | Not reported | Organic synthesis, pharma |
| 1-Hydroxy-5,8-dimethoxy-2-naphthaldehyde | 1-OH, 5,8-OCH₃, 2-CHO | C₁₃H₁₂O₄ | Not reported | 73.8% | Large-scale intermediates |
| 2-Hydroxy-5-methyl-azobenzene | 2-OH, 5-CH₃ | C₁₃H₁₂N₂O | 223 | Not reported | Dyes, sensors |
| 2-Hydroxy-5,6-ditetradecyl-1,3,2-benzodioxaborole | 2-OH, 5,6-C₁₄H₂₉, Boron ring | C₃₃H₅₇BO₃ | Not reported | Commercial | Coordination chemistry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
